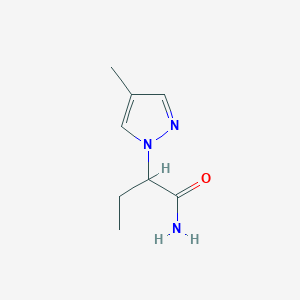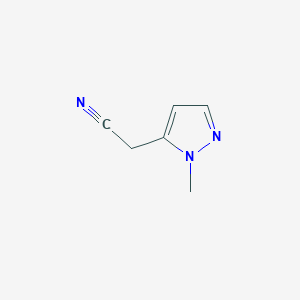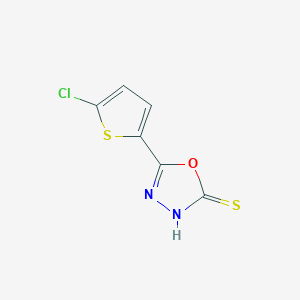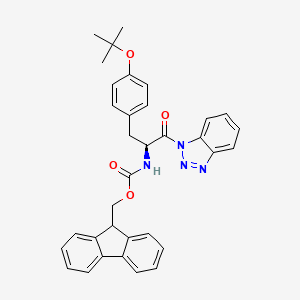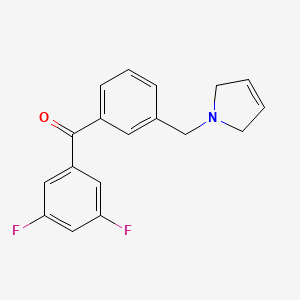
(3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic molecule that has been studied for its potential biological activities. It is structurally related to various bioactive compounds that have been synthesized and evaluated for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been reported using different methods. For instance, a bioisostere of an aldose reductase inhibitor was synthesized by incorporating a 3,5-difluorophenyl group and a pyrrol moiety, resulting in a compound with significant in vitro potency . Another related compound, featuring a pyrazol moiety, was synthesized using polyethylene glycol-400 (PEG-400) and acetic acid, which provided a greener and simpler workup by avoiding hazardous solvents . These methods highlight the versatility in synthetic approaches for such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using computational methods. For example, density functional theory (DFT) calculations were performed to determine structural parameters such as bond lengths, bond angles, and dihedral angles . The non-planar structure and point group symmetry of these molecules were also discussed, providing insight into the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
The chemical reactivity and stability of these compounds have been explored through various analyses. The frontier molecular orbital, molecular electrostatic potential (MESP), and global chemical reactivity parameters were reported, indicating the molecule's strength and stability . These studies are crucial for understanding how the compound might interact with biological targets or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using spectroscopic techniques such as UV-Vis and IR spectroscopy. The experimental findings were correlated with computed data, showing good agreement . Additionally, the effect of solvents on the absorption wavelength was reported, which is important for understanding how the compound's properties might change in different environments .
Wissenschaftliche Forschungsanwendungen
Inhibition of Fructose-1,6-bisphosphatase
One notable application of compounds related to (3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is in the inhibition of fructose-1,6-bisphosphatase (FBPase). A study by Rudnitskaya et al. (2009) explored various compounds including substituted pyrroles for potential inhibitor lead compounds of FBPase, finding some to have inhibitory effects comparable to the natural inhibitor of murine FBPase (Rudnitskaya et al., 2009).
Crystal Structure and Docking Studies
Research has also focused on the crystal structure and docking studies of similar compounds. For instance, Swamy et al. (2013) investigated the structure of isomorphous methyl- and chloro-substituted heterocyclic analogs, demonstrating the importance of such studies in understanding the properties of these compounds (Swamy et al., 2013).
Synthesis and Physicochemical Analysis
The synthesis and physicochemical analysis of related compounds have been extensively studied. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic methods and X-ray diffraction. These studies provide insights into the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).
Biological Evaluation and Antimicrobial Activity
There's also significant interest in the biological evaluation of these compounds. For instance, Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated their anti-inflammatory and antibacterial activities, demonstrating the potential of such compounds in biomedical applications (Ravula et al., 2016).
Potential in Material Science
Interestingly, these compounds have applications beyond the biological realm. Shi et al. (2017) developed a difluoro aromatic ketone monomer for preparing poly(arylene ether sulfone)s, highlighting the role of such compounds in material science, particularly in membrane technology (Shi et al., 2017).
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWADVFZJBDSSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643509 |
Source


|
| Record name | (3,5-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-62-7 |
Source


|
| Record name | Methanone, (3,5-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)
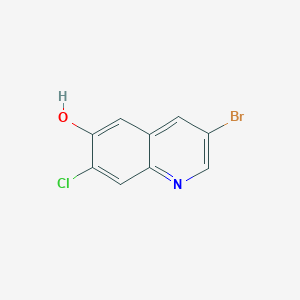
![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)
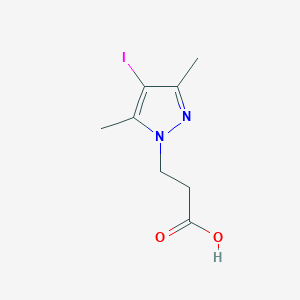
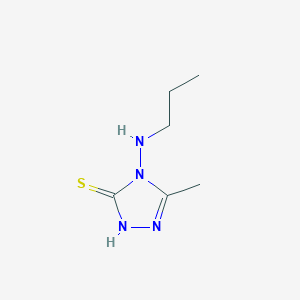
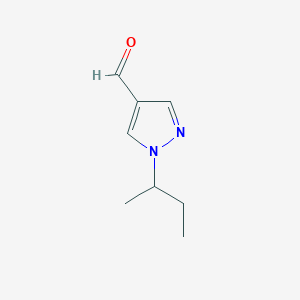
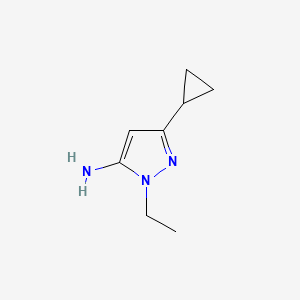
![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
